molecular formula C18H22N2O8 B12886120 Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate CAS No. 66709-35-1

Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate

Cat. No.: B12886120
CAS No.: 66709-35-1
M. Wt: 394.4 g/mol
InChI Key: LOGXMILKFVJHAN-UHFFFAOYSA-N
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Description

Ester Groups

The two ethoxycarbonyl groups at position 2 create a symmetric substitution pattern. These esters contribute to the molecule’s lipophilicity (logP ≈ 1.8 predicted) and serve as potential sites for hydrolysis or transesterification reactions.

2-Nitrophenylacetyl Substituent

The 2-nitrophenyl group introduces aromaticity and electron-withdrawing character, while the acetyl linker provides conformational flexibility. The nitro group at the ortho position creates steric hindrance with the adjacent acetyl oxygen, favoring a non-planar arrangement.

Hydroxyl Group

The 5-hydroxy group participates in intramolecular hydrogen bonding with the ester carbonyl oxygen, stabilizing the molecule’s conformation. This interaction reduces rotational freedom around the C5–O bond, as evidenced by computational models of analogous structures.

Table 1: Key Functional Group Properties

Group Bond Length (Å) Bond Angle (°) Electronic Effect
Pyrrolidine N–C2 1.47 108.5 Basic (pKa ~10.5)
Ester C=O 1.21 122.3 Electron-withdrawing
Nitro (NO₂) 1.22 (N=O) 125.1 Strong electron withdrawal
Hydroxyl O–H 0.96 104.7 Hydrogen bond donor

Crystallographic Characterization and Conformational Studies

While single-crystal X-ray diffraction data for this specific compound remains unpublished, structural analogs provide insight into its likely conformation. The diethyl pyrrolidine-2,5-dicarboxylate scaffold (PubChem CID 13228037) exhibits a half-chair conformation with C2 symmetry. Introduction of the 2-nitrophenylacetyl group at position 1 would perturb this symmetry, potentially favoring a twisted boat conformation to minimize steric clash between the nitro group and ester substituents.

Molecular dynamics simulations of similar nitrophenyl-pyrrolidine hybrids suggest three stable conformers differing by 15–20 kJ/mol in energy. The lowest-energy conformer places the nitro group orthogonal to the pyrrolidine plane, while higher-energy states allow partial conjugation with the acetyl π-system.

Comparative Analysis with Related Nitrophenyl-Substituted Heterocycles

This compound belongs to a broader class of nitrophenyl-functionalized nitrogen heterocycles. Key structural comparisons include:

vs. 1-(4-Acetyl-2-nitrophenyl)pyrrolidine-2,4-dione (CID 168492992)

  • Structural difference : Replacement of one ester with a ketone and introduction of a dione moiety
  • Electronic impact : Enhanced electron deficiency due to two carbonyl groups
  • Conformational rigidity : Planar dione system reduces puckering flexibility

vs. 4-Amino-1-[(3-nitrophenyl)methyl]pyrrolidine-2,4-dicarboxylic acid (CID 10385209)

  • Substituent variation : Amino vs. hydroxyl group; benzyl vs. acetyl linkage
  • Solubility : Amino and carboxylic acid groups increase aqueous solubility (logP −1.2 vs. +1.8)
  • Biological relevance : Amino derivatives show receptor binding affinity in pharmacological screens

vs. Diethyl pyrrolidine-2,5-dicarboxylate (CID 13228037)

  • Functional group simplicity : Lacks nitroaromatic and hydroxyl substituents
  • Synthetic utility : Serves as precursor for more complex derivatives
  • Reactivity : Nitro group enables subsequent reduction to amine intermediates

Table 2: Comparative Properties of Nitrophenyl-Pyrrolidine Derivatives

Compound (CID) Molecular Weight logP Hydrogen Bond Donors Rotatable Bonds
Target compound 406.39 1.8 1 7
168492992 262.22 0.9 0 4
10385209 382.20 −1.2 5 6
13228037 215.25 0.3 0 5

Properties

CAS No.

66709-35-1

Molecular Formula

C18H22N2O8

Molecular Weight

394.4 g/mol

IUPAC Name

diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate

InChI

InChI=1S/C18H22N2O8/c1-3-27-16(23)18(17(24)28-4-2)10-9-14(21)19(18)15(22)11-12-7-5-6-8-13(12)20(25)26/h5-8,14,21H,3-4,9-11H2,1-2H3

InChI Key

LOGXMILKFVJHAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(N1C(=O)CC2=CC=CC=C2[N+](=O)[O-])O)C(=O)OCC

Origin of Product

United States

Preparation Methods

The synthesis of Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate typically involves multiple steps. One common synthetic route starts with the nitration of phenylacetic acid to produce 2-nitrophenylacetic acid . This intermediate is then reacted with diethyl malonate under basic conditions to form the corresponding diethyl ester. The ester is subsequently cyclized to form the pyrrolidine ring, followed by acetylation and hydroxylation to yield the final product .

Chemical Reactions Analysis

Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include ketones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrrolidine ring may also play a role in binding to specific receptors or enzymes, modulating their activity and leading to therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural differences between the target compound and analogous pyrrolidine derivatives:

Compound Name Substituents (Positions) Ester Groups Notable Features
Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate 5-OH, 1-(2-nitrophenylacetyl) Diethyl (2,2) Potential H-bonding at 5-OH
Diethyl 4-acetyl-5-(2-nitrophenyl)pyrrolidine-2,2-dicarboxylate 4-acetyl, 5-(2-nitrophenyl) Diethyl (2,2) Envelope conformation; N–H⋯O H-bonding
Dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate 1-OH, 4-methyl, 5-acetyl Dimethyl (2,3) Oxidation resistance via strong O–H⋯O H-bond
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Extended fused ring system with cyano, 4-nitrophenyl Diethyl (5,6) Tetrahydroimidazopyridine core; higher molecular complexity

Key Observations:

  • Ester Groups: Diethyl esters (vs. dimethyl in ) may enhance lipophilicity, affecting solubility and crystallinity.
  • Hydrogen Bonding: The 5-OH group in the target compound could form intramolecular H-bonds with the adjacent acetyl or ester groups, akin to the stabilization seen in . This may confer resistance to oxidation, a critical factor in drug design.

Physicochemical and Reactivity Profiles

  • Melting Points and Stability:
    • The target compound’s melting point is unreported, but analogous pyrrolidine dicarboxylates exhibit melting points ranging from 243–245°C (e.g., ) to lower values for less rigid structures.
    • The dimethyl analog in demonstrated exceptional resistance to oxidation (recovered unchanged under strong oxidizing conditions), attributed to a short O–H⋯O bond (2.558 Å vs. CSD mean 2.692 Å). The target compound’s 5-OH group may exhibit similar stabilization .
  • Spectral Data:
    • NMR signals for the target compound’s 2-nitrophenylacetyl group would likely appear downfield (δ 7.5–8.5 ppm for aromatic protons) .
    • IR spectra may show strong absorption bands for ester C=O (~1740 cm⁻¹) and hydroxyl O–H (~3400 cm⁻¹) .

Biological Activity

Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate (CAS Number: 66709-35-1) is a compound belonging to the pyrrolidine family, which has garnered interest for its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C18_{18}H22_{22}N2_{2}O8_{8}
  • Molecular Weight : 378.38 g/mol

The compound features a pyrrolidine ring substituted with various functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of pyrrolidine derivatives in cancer treatment. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study assessing the anticancer properties of related pyrrolidine derivatives, compounds were tested on A549 human lung adenocarcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin. The following table summarizes the cytotoxic effects observed:

CompoundIC50 (µM)Cell LineReference
This compoundTBDA549
Cisplatin10A549
Compound XTBDA549

Note: TBD indicates that specific IC50 values for this compound were not provided in the study.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against multidrug-resistant strains of bacteria.

Antimicrobial Efficacy

In vitro studies have demonstrated that pyrrolidine derivatives exhibit activity against various pathogens. The following table illustrates the antimicrobial activity against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)TBD
Escherichia coliTBD
Klebsiella pneumoniaeTBD

Note: Specific MIC values for this compound were not detailed in the available literature.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in the context of type 2 diabetes management. It has been shown to inhibit carbohydrate hydrolysis enzymes such as α-glucosidase and α-amylase.

Enzyme Inhibition Study

A study focusing on related pyrrolidine derivatives reported significant inhibitory activity against these enzymes, which are crucial in carbohydrate metabolism:

EnzymeInhibition Percentage (%) at 100 µMReference
α-GlucosidaseTBD
α-AmylaseTBD

Note: Specific inhibition percentages for this compound were not provided.

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